5-bromo-3-chloro-2-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBUQHJEVJSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159186-43-2 | |
| Record name | 5-bromo-3-chloro-2-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 3 Chloro 2 Iodopyridine
De Novo Construction and Pyridine (B92270) Ring Formation Strategies
The synthesis of highly substituted pyridines, such as 5-bromo-3-chloro-2-iodopyridine, can be approached through de novo methods, which involve constructing the pyridine ring from acyclic precursors. illinois.eduresearchgate.net These strategies are particularly valuable when the desired substitution pattern is difficult to achieve through the modification of a pre-existing pyridine ring. chemrxiv.org
Common de novo syntheses include:
Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent. researchgate.net While versatile, it typically yields dihydropyridines that require a subsequent oxidation step to form the aromatic pyridine ring.
Bohlmann-Rahtz Pyridine Synthesis: This approach utilizes an enamine and an α,β-unsaturated ketone to construct the pyridine skeleton. researchgate.net
Cycloaddition Reactions: Diels-Alder reactions between dienes or enynes and nitriles, often catalyzed by transition metals, can produce highly substituted pyridines. illinois.edu
While these methods provide a foundational framework for pyridine synthesis, the direct de novo construction of this compound is not commonly reported. The challenge lies in incorporating the three different halogens into the acyclic precursors in a manner that ensures the correct final regiochemistry upon cyclization. Therefore, the more prevalent strategies involve the sequential halogenation of a pre-formed pyridine ring.
Regioselective Halogenation Approaches
The introduction of halogens onto a pyridine ring is a cornerstone of pyridine chemistry. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org The regioselectivity of these reactions is highly dependent on the existing substituents and the reaction conditions.
Bromination Protocols
The introduction of a bromine atom at the C5 position of a pyridine ring can be achieved through various brominating agents. The choice of reagent and conditions is critical to control the regioselectivity, especially in the presence of other directing groups. chempanda.com For instance, the bromination of 2-aminopyridine (B139424) can be directed by the amino group. youtube.com In the context of synthesizing this compound, bromination is often a key step in a multi-step sequence.
A common strategy involves the use of N-bromosuccinimide (NBS) as a mild and selective brominating agent. For example, the bromination of 2-amino-4-chloropyridine (B16104) with NBS can yield 2-amino-5-bromo-4-chloropyridine. google.com This intermediate can then undergo further transformations to introduce the iodine and modify the amino group.
| Starting Material | Reagent | Product | Yield | Reference |
| 2-amino-4-chloropyridine | N-bromosuccinimide | 2-amino-5-bromo-4-chloropyridine | - | google.com |
| Pyridine | Bromine, Oleum | 3-Bromopyridine, 3,5-Dibromopyridine | - | chempanda.com |
Chlorination Protocols
Chlorination of the pyridine ring can be accomplished using various reagents, including phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS). nih.gov The chlorination of hydroxypyridines to their corresponding chloropyridines is a common transformation, often carried out with POCl₃. nih.gov
For the synthesis of this compound, a chlorination step would typically be applied to a pyridine ring already containing one or more of the other desired halogens. The position of chlorination is influenced by the electronic and steric effects of the existing substituents. For instance, the chlorination of a 2-hydroxypyridine (B17775) derivative can be a key step in introducing the chloro substituent at the C2 position. However, for the target molecule, the chlorine is at the C3 position. Achieving this regioselectivity often requires specific strategies like directed metalation or starting with a precursor that already has a group at C3 that can be converted to a chloro group.
A method for producing 2,3,5-trichloropyridine (B95902) involves the reaction of pentachloropyridine (B147404) or 2,3,5,6-tetrachloropyridine (B1294921) with zinc in an alkaline aqueous solution. google.com Another approach starts with the catalytic hydrogenation of sodium trichloropyrindinol to produce 3,5-dichloropyrindinol, which is then chlorinated. google.com
Iodination Protocols via Diazotization-Mediated Processes
The introduction of iodine at the C2 position of the pyridine ring is frequently achieved through a Sandmeyer-type reaction, which involves the diazotization of a 2-aminopyridine derivative followed by treatment with an iodide source. chempanda.com This method is highly effective for regioselectively introducing iodine.
The process begins with the conversion of a primary aromatic amine, such as 2-aminopyridine, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is then treated with a solution of potassium iodide or another iodide source to replace the diazonium group with an iodine atom. organic-chemistry.orgijcce.ac.ir This approach is advantageous because the amino group can be strategically placed on the pyridine ring, thereby directing the iodination to the desired position. For the synthesis of this compound, one would start with a 2-amino-5-bromo-3-chloropyridine precursor.
| Starting Material | Reagents | Product | Yield | Reference |
| Aromatic Amines | 1. NaNO₂, p-TsOH; 2. KI | Aromatic Iodides | Good | organic-chemistry.org |
| 2-Amino-5-bromopyridine | 1. NaNO₂, H₂SO₄; 2. KI | 5-Bromo-2-iodopyridine | - | chemicalbook.com |
Halogen Dance Reactions for Isomeric Rearrangement and Functionalization
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. wikipedia.org This transformation is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgwhiterose.ac.uk The driving force for this rearrangement is the formation of a more stable organometallic intermediate. wikipedia.org
In the context of polysubstituted pyridines, the halogen dance can be a powerful tool for accessing isomers that are difficult to synthesize directly. acs.orgclockss.org For example, a bromine atom can be induced to "dance" from one position to another by treatment with a strong base like lithium diisopropylamide (LDA). smolecule.com
A notable application is the synthesis of this compound from 5-bromo-2-iodopyridine. This process can involve an initial deprotonation, followed by a bromine migration and subsequent trapping of the resulting organolithium species with a chlorinating agent. smolecule.com The halogen dance has been successfully employed in the synthesis of complex halogenated pyridines, demonstrating its utility in creating intricate substitution patterns. acs.org
| Starting Material | Conditions | Product | Yield | Reference |
| 5-Bromo-2-iodopyridine | 1. LDA, THF, -78°C; 2. Electrophile | Isomeric functionalized pyridines | - | smolecule.com |
| 2-Chloro-3-bromopyridine | LDA (continuous flow) | Lithiated intermediates | - | researchgate.net |
Directed Ortho Metalation (DOM) and Subsequent Electrophilic Quenching
Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method relies on the presence of a "directing metalation group" (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent. wikipedia.orguwindsor.ca This coordination directs the deprotonation to the adjacent ortho position, creating a stabilized organolithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a new substituent with high regioselectivity. researchgate.net
Halogens themselves can act as directing groups. For instance, the chlorine atom in 3-chloropyridine (B48278) can direct lithiation to the C4 position when treated with lithium diisopropylamide (LDA). researchgate.net The resulting 3-chloro-4-lithiopyridine can then be reacted with an electrophile. researchgate.net This principle can be applied to the synthesis of this compound by carefully choosing the starting halopyridine and the sequence of metalation and electrophilic quenching steps.
A key advantage of DOM is its ability to introduce substituents at positions that are not easily accessible through standard electrophilic substitution reactions. researchgate.net The choice of base, solvent, and temperature is crucial for the success of DOM reactions, as competing side reactions such as halogen-metal exchange or addition to the pyridine ring can occur. researchgate.net
The synthesis of this compound showcases a range of advanced organic chemistry methodologies. While de novo syntheses offer a route to construct the pyridine ring, the more common and practical approaches involve the strategic and regioselective halogenation of a pyridine precursor. Techniques such as diazotization-mediated iodination are essential for the controlled introduction of specific halogens. Furthermore, sophisticated methods like the halogen dance reaction and directed ortho metalation provide powerful tools for achieving the desired polysubstituted pattern, enabling the synthesis of this valuable and versatile chemical intermediate. The interplay of these diverse synthetic strategies highlights the ingenuity required to construct complex and highly functionalized heterocyclic molecules.
Catalytic Synthetic Methods for this compound
Direct catalytic synthesis of this compound in a single step is challenging due to the difficulty in controlling the regioselective introduction of three different halogens onto the pyridine ring. Therefore, a multi-step approach is generally necessary, where at least one of the halogenation steps is facilitated by a catalyst to enhance yield and selectivity.
A plausible catalytic route to this compound could commence from a pre-functionalized pyridine derivative. For instance, starting with 3-chloropyridine, a selective bromination at the 5-position can be achieved, followed by a catalytic iodination at the 2-position. The electron-withdrawing nature of the chloro and bromo substituents deactivates the pyridine ring towards electrophilic substitution, often necessitating harsh reaction conditions. However, catalytic methods can offer milder alternatives.
One innovative approach to pyridine halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This method transforms the electron-deficient pyridine into a more reactive series of alkenes, allowing for highly regioselective halogenation under mild conditions. chemrxiv.org While not explicitly reported for this compound, this strategy could be adapted. For example, a 5-bromo-3-chloropyridine intermediate could potentially be subjected to this protocol for iodination at the 2-position.
Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis and can be employed for the introduction of halogens. nih.govacs.org For instance, a suitably substituted pyridine bearing a triflate or a boronic acid ester at the 2-position could undergo a palladium-catalyzed iodination.
A hypothetical, yet scientifically grounded, catalytic synthesis could involve the following sequence:
Chlorination of Pyridine: Direct chlorination of pyridine can be challenging, but methods exist to produce 3-chloropyridine.
Bromination of 3-Chloropyridine: Subsequent bromination of 3-chloropyridine would likely yield 5-bromo-3-chloropyridine as the major isomer due to the directing effects of the chloro and nitrogen atoms.
Catalytic Iodination: The final and most challenging step would be the regioselective iodination of 5-bromo-3-chloropyridine at the 2-position. A directed metalation followed by a catalytic coupling or a direct C-H activation/iodination protocol could be envisioned.
Table 1: Potential Catalytic Steps in the Synthesis of this compound
| Step | Reactant | Catalyst/Reagent | Product | Rationale |
| Iodination | 5-Bromo-3-chloropyridine | Palladium catalyst, Iodinating agent (e.g., N-iodosuccinimide) | This compound | Palladium catalysis allows for regioselective C-H activation and functionalization under milder conditions than traditional electrophilic substitution. |
| Halogenation via Zincke Imine | 5-Bromo-3-chloropyridine | Tf₂O, Dibenzylamine, N-Iodosuccinimide (NIS), NH₄OAc | This compound | This method overcomes the inherent low reactivity of the pyridine ring by proceeding through a dearomatized intermediate, enabling regioselective halogenation. chemrxiv.org |
Evaluation of Reaction Conditions for Process Efficiency and Yield Optimization
The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of reaction conditions for each step. Key parameters that require evaluation include the choice of catalyst, solvent, temperature, and the nature of the halogenating agent.
For a potential palladium-catalyzed iodination of 5-bromo-3-chloropyridine, the selection of the palladium precursor and the ligand is paramount. Different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., phosphines, N-heterocyclic carbenes) can significantly influence the catalytic activity and selectivity. google.comrsc.org The reaction temperature is another crucial factor; while higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts through isomerization or decomposition.
Solvent choice is also critical. For palladium-catalyzed reactions, polar aprotic solvents like DMF, dioxane, or THF are commonly employed. The solubility of the reactants and the catalyst, as well as the solvent's ability to stabilize charged intermediates, can all impact the reaction outcome.
A commercial source has reported the synthesis of this compound with a high isolated yield of 78% and greater than 95% regioselectivity. This suggests that a highly optimized process exists, likely involving a method that effectively circumvents the electronic deactivation of the pyridine ring. While the specific details of this industrial synthesis are proprietary, it underscores the feasibility of achieving high efficiency in the preparation of this complex molecule.
Table 2: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Influence on Reaction | Example of Variation |
| Catalyst | Affects reaction rate, yield, and selectivity. | Pd(OAc)₂ vs. PdCl₂(dppf); different phosphine (B1218219) ligands. |
| Solvent | Influences solubility, reaction rate, and catalyst stability. | Dioxane, THF, DMF. |
| Temperature | Impacts reaction kinetics and side product formation. | Room temperature to reflux conditions. |
| Halogenating Agent | Determines the reactivity and selectivity of the halogenation step. | N-Iodosuccinimide (NIS), I₂, ICl. |
| Base/Additive | Can affect catalyst activity and prevent side reactions. | K₂CO₃, Cs₂CO₃, Ag₂CO₃. |
Chemical Transformations and Reactivity Profiling of 5 Bromo 3 Chloro 2 Iodopyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of electron-deficient aromatic rings, such as the pyridine (B92270) core. acs.org In polyhalogenated pyridines, the site of nucleophilic attack is dictated by the relative activation of the carbon-halogen bonds and the inherent stability of the intermediate Meisenheimer complex.
Comparative Analysis of Halogen Reactivity: Iodine vs. Bromine vs. Chlorine Displacement
The reactivity of halogens in nucleophilic aromatic substitution reactions generally follows the trend of F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the negative charge in the Meisenheimer intermediate. However, in the context of 5-bromo-3-chloro-2-iodopyridine, the position of the halogen on the pyridine ring also plays a crucial role. The C2 and C4 positions of the pyridine ring are inherently more electrophilic due to resonance effects. nih.gov
The reactivity of halogens generally decreases down the group in the periodic table. studypug.comstudymind.co.uksavemyexams.com Therefore, in terms of bond strength, the C-I bond is the weakest, followed by C-Br and then C-Cl. This would suggest that iodine is the most easily displaced, followed by bromine and then chlorine. However, the position on the pyridine ring significantly influences reactivity. The C2 position is highly activated towards nucleophilic attack. Consequently, the iodine atom at the C2 position is the most labile and is preferentially displaced in SNAr reactions.
Regioselectivity and Site-Selective Functionalization
The substitution pattern of this compound offers distinct regioselectivity in SNAr reactions. The iodine atom at the C2 position is the most susceptible to nucleophilic attack. This is due to the combined activating effect of the adjacent nitrogen atom and the inherent weakness of the C-I bond. wuxibiology.com Studies on related polyhalogenated pyridines have shown that the C2 and C4 positions are generally more reactive towards nucleophiles. baranlab.org In the absence of a C4 halogen, the C2 position becomes the primary site for substitution. Therefore, nucleophiles will preferentially attack the C2 position, leading to the selective displacement of the iodo group.
Mechanistic Aspects of SNAr Pathways
The SNAr reaction of this compound proceeds through a stepwise mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, typically at the C2 position bearing the iodine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitrogen atom. The subsequent departure of the iodide leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of the reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. While most SNAr reactions follow this two-step mechanism, concerted pathways have also been reported in some cases. acs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds allows for selective and sequential functionalization.
Suzuki-Miyaura Coupling Strategies and Ligand Systems
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. harvard.edulibretexts.org The reactivity of the carbon-halogen bond in the oxidative addition step, which is often the rate-determining step, generally follows the order C-I > C-Br > C-Cl. libretexts.org This trend is opposite to that observed in SNAr reactions.
For this compound, the Suzuki-Miyaura coupling will occur selectively at the C2 position due to the high reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst. nih.gov Following the initial coupling at the C2 position, a second coupling can be achieved at the C5 position (C-Br bond) under more forcing conditions. The C-Cl bond at the C3 position is the least reactive and typically requires specialized ligand systems for efficient coupling. nih.gov
The choice of ligand is critical for the success of the Suzuki-Miyaura coupling. sigmaaldrich.cn Bulky, electron-rich phosphine (B1218219) ligands, such as those based on biphenyl (B1667301) scaffolds (e.g., SPhos, XPhos), are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govacs.org These ligands stabilize the palladium center and facilitate the coupling of less reactive halides.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of this compound
| Position | Halogen | Relative Reactivity | Primary Product |
|---|---|---|---|
| C2 | Iodine | High | 2-Aryl-5-bromo-3-chloropyridine |
| C5 | Bromine | Medium | 2,5-Diaryl-3-chloropyridine |
| C3 | Chlorine | Low | 2,3,5-Triarylpyridine |
This table is a predictive representation based on established reactivity principles of Suzuki-Miyaura coupling reactions.
Stille Coupling and Palladium-Mediated Organotin Reactions
The Stille coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organotin reagents. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the reactivity of the organic halide in the Stille reaction follows the order C-I > C-Br > C-Cl. wikipedia.org Consequently, the Stille coupling of this compound also proceeds with high regioselectivity, with the initial reaction occurring at the C2 position.
The mechanism of the Stille coupling involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org While the Stille reaction is highly versatile, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org
Table 2: Comparison of Cross-Coupling Reactions for this compound
| Reaction | Organometallic Reagent | General Reactivity Order | Comments |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | C-I > C-Br > C-Cl | Generally preferred due to low toxicity of boron reagents. libretexts.org |
| Stille | Organotin | C-I > C-Br > C-Cl | Versatile but limited by the toxicity of tin compounds. organic-chemistry.orgwikipedia.org |
This table provides a general comparison based on established principles of cross-coupling reactions.
Sonogashira Coupling for Alkyne Incorporation
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.org The reactivity of the halide in this reaction generally follows the trend I > Br > Cl, a factor that is critical in designing selective syntheses with poly-halogenated substrates like this compound. nih.gov This differential reactivity allows for the selective coupling at the most reactive site, the C-I bond, while leaving the C-Br and C-Cl bonds intact for subsequent transformations. wikipedia.org
For instance, the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, can be achieved under optimized conditions. These conditions often involve a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst, typically CuI, in the presence of a base. sioc-journal.cn The reaction selectively proceeds at the 2-position due to the higher reactivity of the iodo group.
| Catalyst System | Base | Solvent | Temperature | Outcome |
| Pd(PPh₃)₄ / CuI | KF | Toluene (B28343) | 30 °C | Selective coupling at the C-I position. sioc-journal.cn |
| Pd(dipyridyl) complex | N-butylamine | THF | 65 °C | Effective for iodo and bromo substrates. wikipedia.org |
| Pd(dipyridyl) complex / TBAA | Pyrrolidine | Water (refluxing) | Room Temperature | Coupling of aryl iodides and bromides. wikipedia.org |
This table presents typical conditions for Sonogashira coupling reactions, illustrating the variety of catalysts, bases, and solvents that can be employed.
It is also possible to perform the Sonogashira coupling under copper-free conditions to prevent the formation of alkyne dimers, an undesired side reaction known as Glaser coupling. wikipedia.org
Negishi Coupling and Organozinc Reagent Applications
The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. organic-chemistry.org This reaction is known for its high functional group tolerance and the relatively mild conditions under which it proceeds. units.it In the context of this compound, the inherent reactivity difference of the halogens (I > Br > Cl) allows for chemoselective coupling.
The initial Negishi coupling will preferentially occur at the C-2 position, where the iodine atom is located. This allows for the introduction of a wide range of organic groups by selecting the appropriate organozinc reagent. The organozinc reagents themselves are typically prepared by the direct insertion of zinc metal into an organic halide or by transmetalation. units.itmdpi.com The use of activating agents like lithium chloride can be crucial for the efficient formation of the organozinc reagent. nih.gov
| Catalyst | Ligand | Solvent | Temperature | Reactivity Trend |
| Pd(OAc)₂ or Pd₂(dba)₃ | P(o-Tol)₃ | DMF | 50 °C | ArI > ArBr. researchgate.net |
| Pd(P(t-Bu)₃)₂ | - | - | - | Effective for aryl chlorides. organic-chemistry.org |
| Ni(acac)₂ | - | - | - | Selective for aryl iodides. acs.org |
This table summarizes various catalyst systems used in Negishi coupling and their general reactivity characteristics.
Following the initial coupling at the C-I bond, the remaining bromo and chloro substituents can be targeted for subsequent Negishi couplings under more forcing conditions or by using more reactive catalyst systems. This stepwise approach enables the synthesis of highly substituted pyridine derivatives.
Buchwald-Hartwig Amination and C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of nitrogen-containing compounds. nih.gov Similar to other cross-coupling reactions, the reactivity of the aryl halide is dependent on the halogen, with iodides being more reactive than bromides, and bromides more reactive than chlorides. nih.gov
In the case of this compound, the initial amination reaction will selectively occur at the 2-position. The choice of palladium precatalyst and ligand is crucial for achieving high yields and selectivity. Commonly used ligands include bulky, electron-rich phosphines like JohnPhos, DavePhos, and XPhos. rsc.org
| Catalyst System | Base | Solvent | Temperature | Application |
| [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 °C | Amination of bromopyridine. chemspider.com |
| Pd(OAc)₂ / SPhos | - | THF | Room Temp | Coupling with primary amines. |
| Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | Selective amination of aryl iodides. acs.org |
This table provides examples of catalyst systems and conditions for Buchwald-Hartwig amination reactions.
The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOBuᵗ), and in an inert solvent like toluene or THF. chemspider.com The ability to sequentially functionalize the different halogen positions makes this compound a valuable building block for creating complex, polysubstituted pyridines with diverse nitrogen-containing functionalities.
Control of Chemoselectivity in Multi-Halogenated Substrates
The control of chemoselectivity is a paramount challenge and opportunity when working with multi-halogenated substrates like this compound. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the primary tool for achieving selective transformations. nih.gov By carefully selecting the reaction conditions, including the catalyst, ligands, temperature, and reaction time, it is possible to functionalize one position at a time.
For instance, a mild palladium-catalyzed reaction, such as a Sonogashira or Suzuki coupling, can be performed at room temperature to selectively react at the highly activated C-I bond, leaving the C-Br and C-Cl bonds untouched. wikipedia.org Subsequently, a more forcing reaction, perhaps at a higher temperature or with a more active catalyst system, can be employed to target the C-Br bond. Finally, the least reactive C-Cl bond can be functionalized under even more rigorous conditions, often requiring specialized ligands developed for activating C-Cl bonds. nih.gov
This stepwise functionalization strategy allows for the precise and controlled synthesis of complex molecules from a single, readily available starting material. The ability to introduce different functional groups at specific positions on the pyridine ring is of significant value in the fields of medicinal chemistry and materials science.
Organometallic Intermediates and their Derivatization
The generation of organometallic intermediates from this compound opens up a vast array of synthetic possibilities beyond cross-coupling reactions. These intermediates, once formed, can react with a wide range of electrophiles to introduce various functional groups.
Metal-Halogen Exchange Reactions (e.g., Lithiation, Magnesiation)
Metal-halogen exchange is a powerful method for converting a carbon-halogen bond into a carbon-metal bond. In the case of this compound, this exchange will preferentially occur at the most labile C-I bond, especially at low temperatures. nih.gov
Litiation can be achieved using organolithium reagents such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The resulting 5-bromo-3-chloro-2-lithiopyridine is a highly reactive intermediate that can be trapped with various electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a corresponding functional group at the 2-position.
Magnesiation, the formation of a Grignard reagent, can be accomplished through direct reaction with magnesium metal or, more commonly for aryl iodides, through an iodine-magnesium exchange reaction using a Grignard reagent like isopropylmagnesium chloride. nih.gov This method often offers better functional group tolerance compared to lithiation.
Generation and Reactivity of Pyridyl Grignard Reagents
The Grignard reagent derived from this compound, namely (5-bromo-3-chloro-pyridin-2-yl)magnesium halide, is a key organometallic intermediate. thermofisher.comsigmaaldrich.com It can be prepared via iodine-magnesium exchange as described above. nih.gov These pyridyl Grignard reagents are strong nucleophiles and bases, reacting with a wide variety of electrophiles. sigmaaldrich.com
For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Acylation with an acid chloride or ester can provide ketones. rsc.org The reactivity of these Grignard reagents allows for the introduction of a diverse range of substituents at the 2-position of the pyridine ring, further highlighting the synthetic utility of this compound as a versatile building block.
| Reagent | Reaction Type | Product |
| Isopropylmagnesium chloride | I/Mg Exchange | (5-Bromo-3-chloro-pyridin-2-yl)magnesium chloride. nih.gov |
| Aldehyde/Ketone | Nucleophilic Addition | Secondary/Tertiary Alcohol. sigmaaldrich.com |
| Acid Chloride | Acylation | Ketone. rsc.org |
| Carbon Dioxide | Carboxylation | Carboxylic Acid |
This table illustrates the generation of a pyridyl Grignard reagent and its subsequent reactions with various electrophiles.
Generation and Reactivity of Pyridyl Lithium Reagents
The formation of pyridyl lithium reagents from halopyridines is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of electrophiles. The most common method for generating such species from aryl halides is through a halogen-metal exchange reaction, typically employing an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures.
The reactivity of halogens in this exchange follows the order I > Br > Cl. Consequently, when this compound is treated with one equivalent of an alkyllithium reagent, the exchange is expected to occur selectively at the most labile C-I bond at the 2-position. This reaction, conducted in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at cryogenic temperatures (e.g., -78 °C to -100 °C), should yield the (5-bromo-3-chloropyridin-2-yl)lithium intermediate.
This lithiated species is a potent nucleophile and a powerful synthetic intermediate. Its utility lies in its subsequent reaction with various electrophiles to introduce new functional groups at the 2-position of the pyridine ring. While specific literature examples detailing the generation and subsequent reactions of the lithium reagent from this compound are not prevalent, the expected reactivity is based on well-established principles of organometallic chemistry. ias.ac.intcnj.eduresearchgate.net The table below illustrates the potential transformations of the generated pyridyl lithium reagent with representative electrophiles.
Table 1: Predicted Reactions of (5-Bromo-3-chloropyridin-2-yl)lithium with Electrophiles
| Electrophile | Reagent Example | Expected Product |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | (5-Bromo-3-chloropyridin-2-yl)(phenyl)methanol |
| Ketone | Acetone ((CH₃)₂CO) | 2-(5-Bromo-3-chloropyridin-2-yl)propan-2-ol |
| Carbon Dioxide | CO₂ (gas) | 5-Bromo-3-chloro-pyridine-2-carboxylic acid |
| Alkyl Halide | Methyl Iodide (CH₃I) | 5-Bromo-3-chloro-2-methylpyridine |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | 5-Bromo-3-chloro-2-(methylthio)pyridine |
It is important to note that the stability of the pyridyl lithium intermediate can be influenced by temperature and the presence of other reactive groups. In some cases, particularly with hindered bases or at elevated temperatures, rearrangement reactions, such as a "halogen dance," can occur, where the lithium atom migrates to a different position on the ring. nih.gov
Other Functional Group Interconversions on the Pyridine Ring
Beyond the formation of lithium reagents, the polyhalogenated nature of this compound makes it an excellent substrate for a variety of other functional group interconversions, most notably palladium-catalyzed cross-coupling reactions. smolecule.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The differential reactivity of the C-X bonds (C-I > C-Br > C-Cl) is the key to achieving regioselective functionalization. The C-I bond is the most susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective transformations at the 2-position while leaving the bromine and chlorine atoms intact. rsc.org
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynylpyridines. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, direct substitution of one of the halogens by a strong nucleophile can occur, often requiring elevated temperatures. The reactivity for SNAr on a pyridine ring is highest at the 2- and 4-positions. nih.govyoutube.com
The following table provides representative examples of these transformations, illustrating the versatility of this compound as a synthetic building block. The conditions are based on general procedures for similar halopyridine substrates.
Table 2: Representative Functional Group Interconversions of this compound
| Reaction Type | Coupling Partner | Catalyst / Conditions | Expected Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 5-Bromo-3-chloro-2-phenylpyridine |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 5-Bromo-3-chloro-2-(phenylethynyl)pyridine |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine |
| Nucleophilic Aromatic Substitution | Sodium methoxide | CH₃ONa, CH₃OH, Reflux | 5-Bromo-3-chloro-2-methoxypyridine |
These selective transformations underscore the value of this compound as a versatile intermediate, allowing for the stepwise and regiocontrolled introduction of various functional groups to construct complex, highly substituted pyridine derivatives for applications in medicinal chemistry and materials science. smolecule.com
Applications of 5 Bromo 3 Chloro 2 Iodopyridine As a Synthetic Intermediate
Building Block for Complex Heterocyclic Architectures
The distinct reactivity of the halogens in 5-bromo-3-chloro-2-iodopyridine makes it an ideal starting material for the construction of intricate heterocyclic systems. smolecule.com These complex structures are often found at the core of biologically active compounds and advanced materials. ossila.com
Sequential Cross-Coupling Reactions: Chemists can exploit the reactivity differences of the C-I, C-Br, and C-Cl bonds to introduce different substituents in a controlled manner. For instance, a Sonogashira coupling can be performed selectively at the C-2 position (iodine), followed by a Suzuki coupling at the C-5 position (bromine), and finally a Buchwald-Hartwig amination at the C-3 position (chlorine). wikipedia.orgwikipedia.orglibretexts.org This stepwise functionalization allows for the precise assembly of complex molecular architectures that would be challenging to synthesize through other methods.
"Halogen Dance" Reactions: This compound can participate in "halogen dance" reactions, which involve the rearrangement of halogens on the pyridine (B92270) ring, to create even more complex halogenated intermediates for further synthetic elaboration. smolecule.comacs.org
The ability to sequentially and selectively functionalize each position of the pyridine ring provides a powerful tool for building diverse and complex heterocyclic scaffolds.
Scaffold for Multi-functionalized Pyridine Derivatives
The pyridine nucleus is a common structural motif in many pharmaceuticals and agrochemicals. nih.gov this compound serves as an excellent scaffold for creating libraries of multi-functionalized pyridine derivatives for screening and lead optimization in drug discovery and materials science. smolecule.comekb.eg
Site-Selective Functionalization: The differential reactivity of the halogens allows for the introduction of a wide variety of functional groups at specific positions. For example, the C-2 iodine is the most reactive site for palladium-catalyzed cross-coupling reactions. rsc.org This enables the introduction of aryl, heteroaryl, or alkynyl groups at this position. Subsequently, the C-5 bromine can be targeted for another cross-coupling reaction, such as a Suzuki or Stille coupling. researchgate.netresearchgate.netnih.gov Finally, the less reactive C-3 chlorine can undergo nucleophilic aromatic substitution or be functionalized under more forcing cross-coupling conditions. researchgate.net
A summary of selective cross-coupling reactions is presented in the table below:
| Reaction Type | Position Targeted | Typical Reagents | Catalyst System |
| Sonogashira Coupling wikipedia.orglibretexts.org | C-2 (Iodine) | Terminal alkynes | Pd(PPh₃)₄, CuI |
| Suzuki Coupling researchgate.netlibretexts.org | C-5 (Bromine) | Boronic acids/esters | Pd(dppf)Cl₂ |
| Buchwald-Hartwig Amination wikipedia.orgnih.gov | C-3 (Chlorine) | Amines | Pd₂(dba)₃, Xantphos |
This selective functionalization allows for the systematic variation of substituents around the pyridine core, facilitating the exploration of structure-activity relationships.
Precursor in the Synthesis of Specialty Organic Molecules
Beyond its use in building complex heterocycles and multi-functionalized pyridines, this compound is a key precursor in the synthesis of various specialty organic molecules. acs.orgnih.gov Its unique electronic and steric properties, conferred by the three halogen atoms, make it a valuable starting material for molecules with specific applications.
Pharmaceutical Intermediates: The pyridine scaffold is present in numerous approved drugs. The ability to introduce diverse functionalities onto the this compound core makes it an important intermediate in the synthesis of novel drug candidates. smolecule.com For example, related di- and tri-substituted pyridines are used in the synthesis of kinase inhibitors and other targeted therapies. ijssst.info
Agrochemicals: Substituted pyridines are also a significant class of compounds in the agrochemical industry. The synthetic versatility of this compound allows for the development of new herbicides, fungicides, and insecticides. smolecule.com
Materials Science: The incorporation of this highly functionalized pyridine derivative into polymers or other organic materials can impart specific electronic or photophysical properties. smolecule.com
The controlled and sequential reactivity of this compound provides a reliable pathway to a wide range of specialty organic molecules with tailored properties.
Advanced Characterization and Computational Studies of 5 Bromo 3 Chloro 2 Iodopyridine
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in a Research Context.
The vibrational spectrum of a molecule is determined by the oscillations of its atoms around their equilibrium positions. These vibrations are quantized and can be excited by the absorption of electromagnetic radiation in the infrared region (IR spectroscopy) or observed through the inelastic scattering of monochromatic light (Raman spectroscopy). The frequencies of these vibrations are characteristic of specific bonds and functional groups within the molecule.
For 5-bromo-3-chloro-2-iodopyridine, the primary vibrational modes of interest would include:
Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. acs.org The positions of these bands are sensitive to the nature and position of the substituents on the ring.
C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. acs.org The C-H in-plane and out-of-plane bending vibrations occur at lower frequencies.
Carbon-Halogen Vibrations: The C-Cl, C-Br, and C-I stretching vibrations are key to identifying the halogen substituents. These vibrations are found at lower wavenumbers due to the heavier mass of the halogen atoms. The C-Cl stretching frequency is typically in the range of 600-800 cm⁻¹, C-Br in the 500-600 cm⁻¹ range, and C-I in the 400-500 cm⁻¹ range. The exact position of these bands can be influenced by coupling with other vibrations.
The complementary nature of IR and Raman spectroscopy is particularly valuable. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For a molecule like this compound, which has low symmetry, many vibrational modes are expected to be active in both IR and Raman spectra.
Computational Chemistry and Density Functional Theory (DFT) Investigations.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For a molecule like this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, often complementing and guiding experimental work. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying relatively large molecules. nih.gov
Electronic Structure Analysis: HOMO-LUMO Gap, Charge Distribution, Molecular Electrostatic Potential.
The electronic structure of a molecule governs its chemical behavior. DFT calculations can reliably predict several key electronic properties of this compound.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted pyridines, the nature and position of the substituents significantly influence the energies of the frontier orbitals and thus the HOMO-LUMO gap. scirp.org
Charge Distribution: DFT calculations can determine the distribution of electron density within the molecule, often visualized through Mulliken or Natural Bond Orbital (NBO) population analysis. This analysis reveals the partial atomic charges on each atom, providing insights into the molecule's polarity and the reactivity of different sites. In this compound, the electronegative nitrogen and halogen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For halogenated pyridines, the MEP can reveal the electrophilic character of the C-X (X=halogen) bond, often referred to as a "σ-hole," which plays a role in halogen bonding interactions. acs.org
A hypothetical representation of calculated electronic properties for a related halogenated pyridine is presented in the table below to illustrate the type of data obtained from DFT calculations.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |
Elucidation of Reaction Mechanisms and Transition State Energies.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. For this compound, a key reaction type to investigate would be nucleophilic aromatic substitution, where one of the halogen atoms is replaced by a nucleophile.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For nucleophilic substitution on the pyridine ring, the position of the attack (e.g., at C-2, C-3, or C-5) can be evaluated by comparing the activation energies for the different pathways. The presence of the electron-withdrawing nitrogen atom and halogens generally activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. youtube.comquimicaorganica.org
Computational studies on related systems allow for the investigation of the step-by-step process of bond breaking and bond formation, providing a level of detail that is often difficult to obtain experimentally. nih.gov
Prediction and Validation of Spectroscopic Parameters.
A significant application of DFT is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in the assignment of spectral features. For this compound, DFT calculations can provide theoretical vibrational (IR and Raman) spectra.
The process involves first optimizing the molecular geometry to find the lowest energy structure. Then, the vibrational frequencies and their corresponding intensities are calculated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. The predicted spectra can then be compared with experimental spectra, helping to assign the observed bands to specific vibrational modes of the molecule. This is particularly useful for complex molecules where the vibrational spectra can be crowded and difficult to interpret directly. For various substituted pyridines, DFT calculations have been shown to provide vibrational frequencies that are in excellent agreement with experimental data. nih.gov
The table below provides an illustrative comparison of experimental and DFT-calculated vibrational frequencies for a related halopyridine, demonstrating the predictive power of this approach.
| Vibrational Mode (Illustrative) | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) | Assignment |
| Ring C=C/C=N Stretch | 1570 | 1575 | Pyridine ring vibration |
| C-H Stretch | 3080 | 3085 | Aromatic C-H stretch |
| C-Cl Stretch | 750 | 755 | Carbon-chlorine stretch |
| C-Br Stretch | 580 | 585 | Carbon-bromine stretch |
Future Directions and Emerging Research Opportunities
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 5-bromo-3-chloro-2-iodopyridine. jocpr.com Future research will prioritize the development of pathways that are not only efficient but also environmentally benign and atom-economical.
Current synthetic strategies often rely on multi-step sequences involving halogenation of pre-existing pyridine (B92270) rings. While effective, these methods can generate significant waste and utilize harsh reagents. Emerging research focuses on more sustainable alternatives. researchgate.netnih.gov These include:
One-Pot Multicomponent Reactions: These reactions, which combine three or more reactants in a single operation, are highly desirable for their efficiency and reduced waste. researchgate.netnih.gov Designing a one-pot synthesis for a polysubstituted pyridine like the title compound from simple acyclic precursors would be a significant advancement.
Catalytic C-H Functionalization: Instead of pre-installing functional groups, direct C-H activation and subsequent halogenation on a pyridine core is a powerful, atom-economical strategy. rsc.org Research into selective C-H functionalization is a major area of focus in modern organic chemistry. rsc.org
Use of Greener Solvents and Catalysts: The replacement of traditional volatile organic solvents with more environmentally friendly options, such as water or bio-based solvents, is a key goal. researchgate.net Furthermore, the development of catalysts based on earth-abundant and non-toxic metals, like iron, is gaining traction over precious metal catalysts. rsc.org
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.govtandfonline.com
The table below summarizes some green chemistry approaches applicable to pyridine synthesis.
| Green Chemistry Approach | Description | Potential Advantage for Halopyridine Synthesis |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction vessel to form a complex product. researchgate.net | Reduced number of steps, purification, and waste. |
| C-H Functionalization | Directly converting a carbon-hydrogen bond into a carbon-halogen bond, avoiding pre-functionalized substrates. rsc.org | High atom economy, use of simpler starting materials. |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to dramatically reduced reaction times. nih.govnih.gov | Increased speed and efficiency, potentially cleaner reactions. |
| Iron Catalysis | Employing catalysts based on abundant and non-toxic iron instead of precious metals like palladium. rsc.org | Lower cost, reduced environmental impact. |
Exploration of Enantioselective and Diastereoselective Transformations
The creation of chiral molecules is of paramount importance in medicinal chemistry. While this compound is itself achiral, it can be used as a starting material in reactions that generate new stereocenters. Future research will likely focus on developing enantioselective and diastereoselective methods to functionalize this and related pyridine scaffolds.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions, which are frequently used to functionalize halopyridines, can be rendered enantioselective through the use of chiral ligands. nih.govnih.govrsc.org For instance, axially chiral bipyridine ligands have been successfully employed in the enantioselective C-H functionalization of indoles and pyrroles. nih.govrsc.org Similar strategies could be adapted for reactions involving this compound, where coupling at one of its halogenated positions could generate a chiral biaryl axis or a new stereocenter on a coupled substituent.
Substrate-Controlled Diastereoselectivity: The existing substituents on a molecule can influence the stereochemical outcome of a reaction at a different site. In the context of substituted pyridines, the hydrogenation of a fused ring system has been shown to proceed with high diastereoselectivity, an outcome that can be rationalized through computational studies. nih.govnih.govst-andrews.ac.uk Understanding and predicting these effects will be crucial for designing syntheses of complex, multi-stereocenter molecules derived from functionalized pyridines.
Chemo- and Regioselective Functionalization of Underexplored Positions
A major advantage of this compound is the differential reactivity of its three halogen atoms. This allows for sequential, selective functionalization, making it a powerful building block for creating highly complex molecules. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling a programmed approach to synthesis.
Future research will continue to exploit this differential reactivity while also exploring methods to functionalize the remaining C-H positions on the pyridine ring.
Selective Cross-Coupling: The distinct reactivity of the C-I, C-Br, and C-Cl bonds allows for a stepwise introduction of different functional groups. For example, a Suzuki-Miyaura coupling could be performed selectively at the C-I position, followed by a Sonogashira coupling at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position. This selective approach is crucial for building molecular complexity.
Functionalization of C-4 and C-6: The positions at C-2, C-3, and C-5 are occupied by halogens. The remaining positions, C-4 and C-6, are prime targets for C-H functionalization. Due to the electronic nature of the pyridine ring, the C-4 position is often susceptible to nucleophilic attack or radical functionalization. acs.orgnih.gov Methods for the selective C-4 functionalization of pyridines, for instance via pyridinium (B92312) salts, are an active area of research. nih.govresearchgate.netresearchgate.net The C-6 position, adjacent to the nitrogen, also presents unique reactivity that can be exploited.
The table below illustrates the hierarchy of reactivity for the different halogen substituents.
| Position | Halogen | Relative Reactivity in Cross-Coupling | Potential Selective Reaction |
| C-2 | Iodine | Highest | Suzuki, Sonogashira, Heck, Stille |
| C-5 | Bromine | Intermediate | Suzuki, Sonogashira, Buchwald-Hartwig |
| C-3 | Chlorine | Lowest | Buchwald-Hartwig, SNAr (under harsh conditions) |
Integration with Flow Chemistry and Automated Synthesis Technologies
The translation of complex synthetic sequences from academic labs to industrial production requires robust, scalable, and efficient processes. Flow chemistry and automated synthesis are poised to revolutionize this area.
Flow Chemistry: Performing reactions in a continuous flow system, rather than in a traditional batch reactor, offers numerous advantages. youtube.comyoutube.com These include precise control over reaction parameters like temperature and time, improved safety when handling hazardous intermediates, and easier scalability. youtube.com The synthesis of functionalized pyridines and related heterocycles is well-suited to flow chemistry, which can enable the production of libraries of compounds for screening or the large-scale manufacture of a specific target. nih.gov
Automated Synthesis: The combination of flow chemistry with robotics and machine learning algorithms allows for the automated optimization of reaction conditions and the rapid synthesis of compound libraries. nih.govchemrxiv.org An automated platform could, in principle, explore a vast chemical space around the this compound core, systematically varying the substituents at each of the three halogenated positions to quickly generate a library of analogues for biological testing. nih.gov This high-throughput approach can dramatically accelerate the drug discovery process. youtube.com
The integration of these advanced technologies will be critical for unlocking the full potential of versatile building blocks like this compound in the development of new medicines and materials.
Q & A
Q. How should conflicting reports on reaction yields or regioselectivity be addressed?
- Methodological Answer : Replicate experiments with rigorous control of variables:
- Catalyst loading : Trace Pd residues (<0.1 mol%) may alter selectivity.
- Solvent purity : Dry DMF (HO <50 ppm) prevents hydrolysis of intermediates.
- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, base strength) and resolve inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
